molecular formula C12H9N3O B2413106 5-(1H-imidazol-1-ylcarbonyl)-1H-indole CAS No. 103790-94-9

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

Cat. No.: B2413106
CAS No.: 103790-94-9
M. Wt: 211.224
InChI Key: JBQFYAUWXVNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazol-1-ylcarbonyl)-1H-indole is a heterocyclic compound that combines the structural features of both imidazole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-1-ylcarbonyl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with an imidazole derivative in the presence of a suitable catalyst. For example, the reaction of 1H-indole-5-carboxylic acid with 1H-imidazole-1-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(1H-imidazol-1-ylcarbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or indole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1H-imidazol-1-ylcarbonyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-1-carboxamide: Shares the imidazole ring but lacks the indole moiety.

    1H-indole-5-carboxylic acid: Contains the indole ring but lacks the imidazole moiety.

    5-(1H-imidazol-1-yl)-1H-indole: Similar structure but without the carbonyl group.

Uniqueness

5-(1H-imidazol-1-ylcarbonyl)-1H-indole is unique due to the presence of both imidazole and indole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

imidazol-1-yl(1H-indol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQFYAUWXVNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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